6,7-difluoro-1H-indole-3-carbaldehyde
Description
Overview of Indole-3-carbaldehyde Scaffold in Chemical Research
The indole-3-carbaldehyde scaffold is a fundamental structural motif found in numerous bioactive compounds and natural products. researchgate.netresearchgate.net It serves as a crucial intermediate for the synthesis of a wide range of heterocyclic compounds and indole (B1671886) alkaloids. researchgate.netresearchgate.net The reactivity of the aldehyde group at the C3 position allows for various chemical transformations, including nucleophilic additions, condensations, and C-C and C-N coupling reactions. researchgate.netsmolecule.com This versatility has led to the development of a vast number of indole-3-carbaldehyde derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The indole scaffold itself is a key feature of many essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscoring its biological importance. nih.govnih.gov
Significance of Halogenation, Specifically Fluorination, in Indole Chemistry
Halogenation, and in particular fluorination, is a powerful strategy in medicinal chemistry to modulate the properties of organic molecules. nih.govrsc.org The incorporation of fluorine atoms into the indole ring can significantly influence a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. rsc.orgrsc.orgacs.org Fluorine's high electronegativity and small size allow it to alter the electronic properties of the indole ring without causing significant steric hindrance. acs.org This can lead to enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. rsc.org The development of new and efficient methods for the late-stage fluorination of complex molecules continues to be an active area of research, highlighting the importance of this strategy in drug discovery. rsc.orgnih.gov
Research Rationale and Scope for 6,7-Difluoro-1H-indole-3-carbaldehyde
The compound this compound is of particular interest to researchers due to the unique properties conferred by the difluoro substitution pattern on the indole ring. The presence of two fluorine atoms at the 6 and 7 positions enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack compared to the non-fluorinated parent compound. This heightened reactivity makes it a valuable building block in organic synthesis.
From a medicinal chemistry perspective, the 6,7-difluoro substitution is being explored for its potential to create compounds with dual or enhanced biological activities. This specific substitution pattern may lead to improved metabolic stability and unique bioactivity profiles. The compound serves as a key starting material for synthesizing a variety of more complex molecules with potential applications in pharmaceuticals and materials science, including the development of organic light-emitting diodes (OLEDs).
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| CAS Number | 467457-02-9 |
Note: This data is compiled from publicly available chemical databases.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 6,7-difluoroindole. This reaction introduces the aldehyde group at the 3-position of the indole ring.
The aldehyde functionality of this compound is highly reactive. It readily undergoes nucleophilic addition and condensation reactions. For example, it can react with amines to form imines or with semicarbazide (B1199961) to form semicarbazones. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilic character of the aldehyde's carbonyl carbon, facilitating these reactions.
Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
6,7-difluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H |
InChI Key |
OGUSOKHBEPYSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Difluoro 1h Indole 3 Carbaldehyde
Established Approaches for Indole-3-carbaldehyde Synthesis
The introduction of a formyl group at the C3 position of the indole (B1671886) ring is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, with the Vilsmeier-Haack reaction being a prominent and versatile choice.
Vilsmeier-Haack Formylation and its Adaptation for Fluorinated Indoles
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. pcbiochemres.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). pcbiochemres.com This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carbaldehyde. pcbiochemres.com
The general applicability of the Vilsmeier-Haack reaction extends to substituted indoles, including those bearing fluorine atoms on the benzene (B151609) ring. While the presence of electron-withdrawing fluorine atoms can decrease the nucleophilicity of the indole ring, the reaction conditions can be adapted to achieve successful formylation.
Alternative Formylation Strategies for Indole Derivatives
While the Vilsmeier-Haack reaction is a mainstay, other methods for the formylation of indoles exist. These can be particularly useful when the substrate is sensitive to the conditions of the Vilsmeier-Haack reaction. Some of these alternative strategies include:
Duff Reaction: This method involves the formylation of activated aromatic compounds using hexamethylenetetramine in the presence of an acid catalyst.
Reimer-Tiemann Reaction: This reaction utilizes chloroform and a strong base to formylate phenolic substrates, and can be applied to hydroxyindoles.
Grignard Reaction: The reaction of an indole Grignard reagent with a formylating agent like ethyl formate can also yield the corresponding aldehyde.
Recent advancements have also led to the development of catalytic versions of the Vilsmeier-Haack reaction, aiming to reduce the use of stoichiometric and often hazardous reagents like POCl₃. orgsyn.org
Precursor Synthesis and Fluorine Introduction Methods in Indole Systems
The synthesis of 6,7-difluoro-1H-indole-3-carbaldehyde necessitates the prior construction of the 6,7-difluoro-1H-indole core. This is typically achieved through cyclization reactions starting from appropriately substituted aniline precursors.
A common strategy involves the use of 2,3-difluoroaniline as a key starting material. Various synthetic routes can be employed to prepare this precursor, often starting from commercially available chlorinated or nitrated benzene derivatives. The introduction of fluorine atoms onto the aromatic ring can be accomplished through nucleophilic aromatic substitution reactions (SNAAr) using fluoride sources or through diazotization-fluorination sequences (Balz-Schiemann reaction).
Once 2,3-difluoroaniline is obtained, it can be converted to 6,7-difluoro-1H-indole through various indole ring-forming reactions, such as the Fischer indole synthesis , the Bischler-Möhlau indole synthesis , or the Reissert indole synthesis . The choice of method often depends on the availability of the other required starting materials and the desired substitution pattern on the pyrrole (B145914) ring of the indole.
Advanced Synthetic Techniques for this compound
While classical methods provide a solid foundation for the synthesis of this compound, modern synthetic organic chemistry offers advanced techniques that can lead to improved efficiency, selectivity, and milder reaction conditions. For instance, transition metal-catalyzed cross-coupling reactions can be employed in the construction of the indole ring or for the late-stage introduction of the formyl group. Furthermore, flow chemistry techniques can offer advantages in terms of safety, scalability, and reaction control for hazardous reactions like the Vilsmeier-Haack formylation.
Reaction Optimization and Yield Enhancement in this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the Vilsmeier-Haack formylation step, several parameters can be fine-tuned:
Stoichiometry of Reagents: The molar ratio of the indole substrate, DMF, and POCl₃ can significantly impact the reaction outcome.
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. Common solvents include dichloromethane, 1,2-dichloroethane, and DMF itself.
Temperature and Reaction Time: Careful control of the reaction temperature and duration is essential to ensure complete conversion of the starting material while minimizing the formation of side products.
Systematic studies involving Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis.
Below is a table summarizing typical reaction parameters for the Vilsmeier-Haack formylation of indole derivatives.
| Parameter | Typical Range | Notes |
| Indole:DMF:POCl₃ Ratio | 1 : 1.1-3 : 1.1-2 | An excess of the Vilsmeier reagent is often used. |
| Solvent | Dichloromethane, 1,2-Dichloroethane, DMF | The choice depends on the substrate's solubility. |
| Temperature | 0 °C to reflux | The reaction is often initiated at a lower temperature and then warmed. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS. |
By carefully considering these synthetic methodologies and optimizing the reaction parameters, this compound can be prepared efficiently and in high purity, enabling its further use in various scientific disciplines.
Chemical Reactivity and Derivatization of 6,7 Difluoro 1h Indole 3 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group at the C3 position is a primary site for a wide array of chemical transformations. The fluorine atoms at the C6 and C7 positions enhance the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack compared to its non-fluorinated counterpart. smolecule.com
The activated aldehyde of 6,7-difluoro-1H-indole-3-carbaldehyde readily undergoes nucleophilic addition and condensation reactions with a variety of nucleophiles. A prominent example is the formation of Schiff bases (imines) through condensation with primary amines. smolecule.com This reaction is fundamental in the synthesis of numerous heterocyclic compounds and has been widely studied for various indole-3-carbaldehydes. nih.govacs.orgresearchgate.net The resulting imine can be subsequently reduced to form stable secondary amines. smolecule.com
Similarly, condensation with other nitrogen-based nucleophiles like semicarbazide (B1199961) and substituted hydrazines yields the corresponding semicarbazones and hydrazones. smolecule.com These reactions are classic derivatization methods for aldehydes and proceed via a nucleophilic addition-elimination mechanism. smolecule.com
The aldehyde also reacts with organometallic reagents, such as Grignard and organolithium compounds, in nucleophilic addition reactions to generate secondary alcohols upon workup. smolecule.com
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Schiff Base Formation | Primary Amines (R-NH₂) | Imine / Schiff Base |
| Semicarbazone Formation | Semicarbazide | Semicarbazone |
| Hydrazone Formation | Hydrazines (R-NHNH₂) | Hydrazone |
The aldehyde functionality serves as a key handle for constructing new carbon-carbon bonds. Classic C-C bond-forming reactions for aldehydes, such as the Henry reaction (nitroaldol addition), are applicable to the indole-3-carbaldehyde scaffold. wikipedia.orgtci-thaijo.org In this reaction, the aldehyde condenses with a nitroalkane in the presence of a base to form a β-nitro alcohol, which is a versatile synthetic intermediate.
While specific examples for this compound are not prevalent in the literature, the general reactivity of indole-3-carbaldehydes suggests its participation in other C-C coupling reactions like the Wittig reaction to form alkenes. Furthermore, the field of organocatalysis offers numerous methods for C-C bond formation involving aldehydes. nih.gov
Beyond the condensation reactions described earlier, the aldehyde group facilitates more complex carbon-nitrogen bond formations, particularly through multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for rapidly building molecular complexity. rsc.orgrsc.org
The Passerini three-component reaction involves an aldehyde, an isocyanide, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The Ugi four-component reaction extends this by including a primary amine, leading to the formation of an α-acylamino amide. nih.govnih.gov These reactions are highly valuable for creating peptide-like structures and diverse molecular libraries. Indole (B1671886) aldehydes are known to be suitable substrates for these transformations. rsc.orgnih.gov
Reductive amination represents another crucial C-N bond-forming strategy. The initial imine formed from the condensation of the aldehyde with an amine can be reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride, to yield a secondary or tertiary amine. smolecule.comresearchgate.net
The aldehyde group of this compound is readily amenable to both oxidation and reduction.
Oxidation: The aldehyde can be easily oxidized to the corresponding 6,7-difluoro-1H-indole-3-carboxylic acid. wikipedia.org This transformation is a common step in the biosynthesis of indole derivatives in plants and can be achieved in the laboratory using various oxidizing agents. nih.govnih.gov
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (6,7-difluoro-1H-indol-3-yl)methanol. This is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, facilitating this reduction. smolecule.com
Table 2: Summary of Redox Transformations
| Transformation | Reagent Type | Product |
|---|---|---|
| Oxidation | Oxidizing Agent | 6,7-difluoro-1H-indole-3-carboxylic acid |
Reactivity of the Indole Nucleus
The indole ring itself is a reactive entity, though its reactivity is modulated by the difluoro substitution and the C3-aldehyde group. The primary focus for derivatization of the nucleus often involves the strategic activation of C-H bonds.
Directing group strategies are pivotal for achieving regioselective C-H functionalization on the indole nucleus, overcoming the inherent reactivity preferences of the ring system. nih.gov The aldehyde group at the C3 position can itself act as a directing group to facilitate functionalization at specific positions.
For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes has been shown to selectively occur at the C4 position. acs.org This strategy provides a direct route to C4-functionalized indoles, which are important substructures in various natural products. A study on the closely related 7-fluoro-1H-indole-3-carbaldehyde demonstrated its utility in directed C-H functionalization reactions. acs.org These methods offer an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Regioselective Modifications and Substituent Effects of Fluorine on the Indole Ring
The fluorine atoms at the 6- and 7-positions of the indole ring in this compound exert a strong electron-withdrawing effect, which significantly influences the regioselectivity of further chemical modifications. This electronic effect can render the indole nucleus less nucleophilic compared to its non-fluorinated counterpart. nih.gov Consequently, electrophilic substitution reactions, which typically occur at the C3 position in indoles, are directed to this position in the parent 6,7-difluoro-1H-indole. However, the presence of the aldehyde group at C3 in the title compound already occupies this reactive site.
The fluorine substituents also impact the acidity of the N-H proton of the indole ring, making it more acidic. researchgate.net This increased acidity can be exploited in N-alkylation or N-arylation reactions. mdpi.com Furthermore, the electron-withdrawing nature of fluorine can influence the reactivity of the aldehyde group, potentially making it more susceptible to nucleophilic attack.
Research has shown that the substitution pattern on the indole ring plays a crucial role in directing chemical reactions. For instance, in other indole systems, substituents at the 4-position can have a marked effect on C-H functionalization, sometimes leading to a mix of products. nih.gov While specific studies on the regioselective modification of this compound are not extensively detailed in the provided search results, the general principles of fluorine's electronic effects suggest that reactions would be directed away from the electron-deficient fluorinated benzene (B151609) ring and towards either the pyrrole (B145914) ring or the aldehyde functional group. The presence of fluorine atoms can significantly modulate the physicochemical properties of the resulting derivatives, a common strategy employed in medicinal chemistry. nih.gov
Table 1: Predicted Physicochemical Properties of Fluorinated Indole Derivatives
| Property | Value |
| Molecular Formula | C9H5F2NO |
| Molecular Weight | 181.14 g/mol |
| XlogP (predicted) | 2.0 |
| Monoisotopic Mass | 181.0339 g/mol |
This data is based on the parent compound 6,7-difluoro-1H-indole. The addition of a carbaldehyde group would alter these values.
Multi-component Reaction Pathways Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Indole-3-carbaldehydes are valuable substrates for MCRs due to the reactivity of the aldehyde group. researchgate.net
While specific examples of MCRs involving this compound are not explicitly detailed in the provided search results, the general reactivity of indole-3-carbaldehydes suggests its potential participation in various MCRs. For example, indole-3-carbaldehyde can undergo reactions like the Pfitzinger reaction, Döbner-von Miller reaction, and Hantzsch-type reactions to synthesize various heterocyclic systems.
The electron-withdrawing nature of the difluoro substituents on the indole ring of this compound would likely influence the reaction pathways and yields of these MCRs. The increased electrophilicity of the aldehyde carbon could enhance its reactivity towards nucleophiles in the initial steps of many MCRs. This could potentially lead to higher yields or altered reaction kinetics compared to non-fluorinated indole-3-carbaldehydes.
A common MCR involving aldehydes is the Biginelli reaction, which typically yields dihydropyrimidinones. The participation of this compound in such a reaction would lead to the formation of novel fluorinated indole-containing heterocyclic structures. Another possibility is the Mannich reaction, where the indole, an aldehyde, and an amine react to form an aminoalkyl derivative.
Table 2: Examples of Multi-component Reactions with Indole-3-carbaldehyde Derivatives
| Reaction Name | Reactants | Product Type |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Mannich Reaction | Aldehyde, Amine, Compound with active H | Aminoalkyl derivative |
| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-acylamino carboxamide |
Spectroscopic and Structural Elucidation of 6,7 Difluoro 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR Analysis for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 6,7-difluoro-1H-indole-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring and the aldehyde group.
For comparison, the ¹H NMR spectrum of the parent compound, 1H-indole-3-carbaldehyde, in DMSO-d₆ typically displays signals for the N-H proton, the aldehyde proton, and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. For instance, a reported ¹H NMR spectrum of 1H-indole-3-carbaldehyde shows distinct peaks corresponding to these protons. hmdb.ca
| Proton | Predicted Chemical Shift (ppm) for this compound |
| N-H | ~12.0 |
| C(2)-H | ~8.3 |
| C(4)-H | ~7.5 - 7.8 |
| C(5)-H | ~7.2 - 7.5 |
| CHO | ~10.0 |
This table presents predicted chemical shifts based on the known effects of fluorine substitution on aromatic systems.
¹³C NMR Analysis for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
The ¹³C NMR spectrum of 1H-indole-3-carbaldehyde shows characteristic signals for the eight carbon atoms of the indole ring and the carbonyl carbon of the aldehyde group. nih.gov For this compound, the most significant effect of the fluorine atoms will be observed on the carbons to which they are directly attached (C-6 and C-7). These carbons will exhibit large C-F coupling constants, resulting in splitting of their signals. The electron-withdrawing nature of fluorine will also cause a downfield shift for these carbons and influence the chemical shifts of neighboring carbons.
| Carbon | Predicted Chemical Shift (ppm) for this compound |
| C-2 | ~140 |
| C-3 | ~120 |
| C-3a | ~125 |
| C-4 | ~115 |
| C-5 | ~120 |
| C-6 | ~150 (with C-F coupling) |
| C-7 | ~150 (with C-F coupling) |
| C-7a | ~130 |
| CHO | ~185 |
This table presents predicted chemical shifts based on the known effects of fluorine substitution on aromatic systems.
Fluorine NMR (¹⁹F NMR) for Fluorine Environment Probing
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-6 and C-7 positions. The chemical shifts and coupling patterns of these signals would provide valuable information about their local electronic environment and their through-bond and through-space interactions with neighboring protons and carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration of the indole ring, the C=O stretching vibration of the aldehyde group, and C-F stretching vibrations. The N-H stretch typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretch of the aldehyde is a strong, sharp band usually found around 1650-1700 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For comparison, the IR spectrum of 1H-indole-3-carbaldehyde shows a characteristic C=O stretching frequency. orgsyn.org
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3200 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (aldehyde) | 1650 - 1700 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-F stretch | 1000 - 1400 |
This table presents the expected characteristic IR absorption frequencies for the functional groups in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
The molecular formula of this compound is C₉H₅F₂NO, which corresponds to a molecular weight of 181.14 g/mol . smolecule.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 mass units) to give a fragment at m/z 152. Further fragmentation of the difluoro-indole ring could also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
| Ion | m/z | Identity |
| [M]⁺ | 181 | Molecular Ion |
| [M-CHO]⁺ | 152 | Loss of formyl group |
This table shows the expected major peaks in the mass spectrum of this compound.
Advanced Spectroscopic and Diffraction Techniques for Structural Confirmation
While NMR, IR, and MS provide a wealth of structural information, advanced techniques can offer definitive confirmation. X-ray crystallography, when a suitable single crystal can be obtained, provides the most unambiguous three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.
Although no crystal structure for this compound has been reported in the reviewed literature, the crystal structure of the parent 1H-indole-3-carbaldehyde has been determined. nih.gov This provides a foundational model for understanding the packing and intermolecular interactions that might be present in its difluorinated derivative. The introduction of fluorine atoms can significantly influence crystal packing due to their ability to participate in hydrogen bonding and other non-covalent interactions.
Computational Chemistry and Theoretical Investigations of 6,7 Difluoro 1h Indole 3 Carbaldehyde
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of molecules. For 6,7-difluoro-1H-indole-3-carbaldehyde, DFT calculations would provide insights into how the electron-withdrawing fluorine atoms and the aldehyde group modulate the electronic properties of the indole (B1671886) ring system.
The presence of two fluorine atoms at positions 6 and 7 significantly influences the electronic properties of the indole ring, enhancing the electrophilicity of the aldehyde group through electron-withdrawing effects. smolecule.com This makes the compound particularly susceptible to nucleophilic attack compared to its non-fluorinated counterpart. smolecule.com
Key parameters that would be elucidated from DFT studies include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Illustrative Data from a Hypothetical DFT Study:
Below is an interactive table showcasing the type of data that would be generated from a DFT calculation on this compound, for illustrative purposes.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the electron-donating ability. |
| LUMO Energy | -2.0 eV | Indicates the energy of the lowest empty orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on C3 | +0.25 | A positive charge on the carbon of the carbaldehyde group indicates its electrophilic nature. |
| Mulliken Charge on O | -0.40 | A negative charge on the oxygen of the carbaldehyde group indicates its nucleophilic nature. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These methods can simulate the molecule's movement and interactions with its environment, such as a solvent or a biological macromolecule like an enzyme or receptor.
MD simulations could be employed to:
Study Solvation Effects: Analyze how the molecule interacts with solvent molecules, which can influence its conformational preferences and reactivity.
Investigate Binding Modes: If this compound were to be studied as a potential drug candidate, MD simulations could predict how it binds to a target protein, providing insights into the specific interactions that stabilize the complex.
Explore Conformational Landscape: Complementing static conformational analysis, MD can reveal the flexibility of the molecule and the transitions between different conformational states.
As of now, there are no specific published molecular dynamics simulation studies focused on this compound.
In Silico Predictions of Reactivity and Selectivity
In silico methods, which are computational approaches to predict molecular properties, are invaluable for understanding reactivity and selectivity. For this compound, these methods can provide a more nuanced picture of its chemical behavior beyond simple electronic effects.
Reactivity descriptors derived from DFT, such as Fukui functions and the electrophilicity index, can pinpoint the most reactive sites within the molecule.
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can predict the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.
Electrophilicity Index (ω) : This global reactivity descriptor quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.
The carbaldehyde group at the C3 position is a highly reactive electrophilic center, readily undergoing nucleophilic addition reactions. smolecule.com The indole ring itself, despite the electron-withdrawing fluorine atoms, remains an electron-rich aromatic system that can undergo electrophilic substitution. smolecule.com
Illustrative Reactivity Descriptors:
This table provides hypothetical reactivity descriptor values to illustrate how computational methods can predict the reactivity of this compound.
| Atomic Site | Hypothetical f+(r) | Hypothetical f-(r) | Predicted Reactivity |
| C3 (aldehyde) | 0.15 | 0.02 | Primary site for nucleophilic attack. |
| C4 | 0.03 | 0.08 | A potential site for electrophilic attack. |
| C5 | 0.05 | 0.10 | A likely site for electrophilic attack. |
| N1 (pyrrole) | 0.01 | 0.05 | Less likely to be protonated due to electron delocalization. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
Conformational Analysis and Stability Studies
The flexibility of a molecule is intrinsically linked to its properties and biological activity. For this compound, conformational analysis would primarily focus on the rotation of the C3-carbaldehyde bond. This rotation gives rise to different conformers, typically referred to as syn and anti, depending on the orientation of the aldehyde proton relative to the pyrrole (B145914) ring.
Computational methods can be used to perform a potential energy scan by systematically rotating the dihedral angle of the aldehyde group. This would reveal the energy barriers between different conformers and identify the most stable conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects.
Illustrative Conformational Energy Profile:
A computational study would likely show that the planar conformers are the most stable due to conjugation between the aldehyde group and the indole ring. The relative energies of the syn and anti conformers would be calculated to determine the most populated state at a given temperature.
| Conformer | Dihedral Angle (C2-C3-C=O) | Relative Energy (kcal/mol) | Stability |
| anti | ~180° | 0.00 | Most Stable |
| syn | ~0° | 1.5 | Less Stable |
| Transition State | ~90° | 5.0 | Rotational Barrier |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
Applications of 6,7 Difluoro 1h Indole 3 Carbaldehyde in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Key Intermediate for Heterocycles
The utility of 6,7-difluoro-1H-indole-3-carbaldehyde as a versatile building block stems from the reactivity of both its aldehyde group and the indole (B1671886) core. researchgate.netsemanticscholar.org This dual reactivity allows for its participation in a multitude of chemical transformations, rendering it a key intermediate in the synthesis of various heterocyclic structures. The aldehyde functionality is a prime site for nucleophilic addition and condensation reactions. smolecule.com For instance, it readily reacts with primary amines to form imines or with compounds like semicarbazide (B1199961) and various hydrazines to yield semicarbazone and hydrazone derivatives, respectively. smolecule.com These reactions are fundamental for extending the molecular framework and introducing new functional groups.
Furthermore, the indole ring itself, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution, providing another avenue for molecular diversification. smolecule.com The presence of the difluoro substitution pattern is particularly noteworthy; it can enhance the metabolic stability of the resulting compounds and modulate their bioactivity. smolecule.com This combination of a reactive aldehyde, a modifiable indole ring, and the electronic influence of fluorine atoms solidifies its role as an essential precursor for complex heterocyclic targets. nih.govresearchgate.net
Table 1: Reactivity Profile of this compound
| Reactive Site | Reaction Type | Products/Intermediates |
|---|---|---|
| C3-Aldehyde Group | Nucleophilic Addition | Alcohols, other addition products |
| Condensation Reactions | Imines, Hydrazones, Semicarbazones | |
| Indole Ring | Electrophilic Aromatic Substitution | Substituted indole derivatives |
Scaffold for Spiroindolone Synthesis
Spiroindolones are a prominent class of heterocyclic compounds characterized by a spirocyclic center at the C3 position of an oxindole (B195798) ring. They are of immense interest in medicinal chemistry, with some derivatives showing potent biological activities. This compound serves as a valuable scaffold for constructing these intricate three-dimensional structures.
The synthesis of spiroindolones, such as spirotetrahydro-β-carbolines, often begins with a substituted indole-3-carbaldehyde. acs.org A general synthetic route involves the condensation of the aldehyde with a suitable partner, like nitroethane, to form a nitroalkene derivative. This intermediate is then subjected to a series of transformations, including reduction of the nitro group and a subsequent intramolecular cyclization, often a Pictet-Spengler type reaction, which establishes the characteristic spirocyclic core. acs.org The specific stereochemistry of the resulting spiroindolone can be crucial for its biological efficacy, and using enantiopure starting materials or employing asymmetric catalysis can lead to specific stereoisomers. acs.org The incorporation of the 6,7-difluoro motif into the spiroindolone framework is a key strategy for modulating the pharmacological properties of the final compound.
Table 2: General Synthetic Steps for Spiroindolone Construction
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Condensation of this compound with a nucleophile (e.g., nitroalkane). | Nitroalkene derivative |
| 2 | Transformation of the side chain (e.g., reduction of the nitro group to an amine). | Aminoethyl indole intermediate |
| 3 | Intramolecular Cyclization (e.g., Pictet-Spengler reaction) with a ketone/aldehyde. | Spiroindolone core structure |
Precursor for Diverse Heterocyclic System Construction
Beyond its role in forming relatively simple heterocycles, this compound is a crucial precursor for building a diverse range of more complex heterocyclic systems. Its aldehyde group is a key handle for participating in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. nih.govresearchgate.net MCRs are a cornerstone of modern organic synthesis and drug discovery, enabling rapid access to large libraries of structurally diverse molecules. nih.gov
The versatility of indole-3-carbaldehyde derivatives in MCRs allows for the synthesis of a wide array of pharmaceutically relevant scaffolds. researchgate.net By reacting this compound with different combinations of reagents, chemists can construct varied heterocyclic cores, including, but not limited to, pyrimidine, triazole, and carbazole (B46965) derivatives. nih.gov Additionally, the aldehyde can participate in annulation reactions, where a new ring is fused onto the indole framework, leading to polycyclic systems such as benzimidazoles. smolecule.com This adaptability makes it an invaluable tool for creating novel and structurally complex heterocyclic compounds.
Table 3: Examples of Heterocyclic Systems Derived from Indole-3-Carbaldehydes
| Heterocyclic System | Synthetic Strategy |
|---|---|
| Pyrimidine Derivatives | Multicomponent Reactions |
| Triazole Derivatives | Multicomponent Reactions |
| Carbazole Derivatives | Multicomponent Reactions |
Utility in the Development of Fluorescent Probes and Materials
The application of this compound extends into the realm of materials science. Indole-based compounds are well-known for their intrinsic photophysical properties, often exhibiting fluorescence. The introduction of fluorine atoms can significantly tune these properties, including absorption and emission wavelengths, quantum yields, and environmental sensitivity.
This makes this compound a promising building block for the design and synthesis of novel fluorescent probes and advanced functional materials. smolecule.com It has been identified as a useful precursor in the development of organic light-emitting diodes (OLEDs) and other electronic materials. smolecule.com The fluorine atoms can enhance the performance and stability of these materials by modifying their electronic energy levels and intermolecular interactions. By incorporating this fluorinated indole scaffold into larger conjugated systems, researchers can develop new materials with tailored optical and electronic characteristics for a variety of technological applications.
Table 4: Applications in Materials Science
| Application Area | Role of this compound |
|---|---|
| Fluorescent Probes | Serves as the core scaffold for fluorophores, with fluorine atoms tuning photophysical properties. |
| Organic Electronics | Building block for organic semiconductors used in devices like OLEDs. |
| Material Science | Precursor for creating advanced materials with specific optical and electronic characteristics. |
Medicinal Chemistry and Biological Activity of 6,7 Difluoro 1h Indole 3 Carbaldehyde Derivatives
Structure-Activity Relationship (SAR) Studies of Fluorinated Indole-3-carbaldehyde Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For fluorinated indole-3-carbaldehyde derivatives, SAR insights are primarily derived by analyzing the impact of the fluorine substitution pattern and modifications at the C3-aldehyde position. researchgate.netnih.gov
The incorporation of fluorine into the indole (B1671886) ring is a widely used strategy in drug design, as fluorine-containing compounds constitute a significant portion of approved pharmaceuticals and agrochemicals. researchgate.net The position of the fluorine atom(s) on the indole nucleus is critical and can drastically alter the molecule's biological profile.
Fluorination can modulate a compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn affects its pharmacokinetics and pharmacodynamics. researchgate.net For instance, in a series of 1H-indole-2-carboxamides studied as CB1 receptor allosteric modulators, the presence of a fluoro or chloro group at the C5 position was found to influence potency, although it was not the sole determining factor. nih.gov In some pairings, the 5-chloro derivative was more potent, while in others, the 5-fluoro analogue showed higher activity. nih.gov
In the context of antiviral agents, specifically HIV-1 inhibitors, the position of fluorine has shown a profound impact. A series of 7-substituted carboxamides based on a 4-fluoro indole scaffold demonstrated extraordinary antiviral activity, with some derivatives exhibiting potency in the picomolar range. nih.gov This highlights the strategic importance of the placement of both the fluorine atom and other substituents on the indole core. The 6,7-difluoro substitution pattern, as seen in the parent compound, is of particular interest as it may confer unique electronic and steric properties that could be exploited for designing novel therapeutic agents.
The aldehyde group at the C3 position of the indole ring is a versatile chemical handle, making 1H-indole-3-carbaldehyde and its derivatives important precursors for a wide array of heterocyclic compounds and biologically active molecules. researchgate.net This functionality readily undergoes nucleophilic addition and condensation reactions, allowing for the synthesis of diverse libraries of compounds for biological screening. researchgate.netsmolecule.com
Common modifications include:
Condensation with Amines: The aldehyde can react with primary amines to form Schiff bases (imines), which can be subsequently reduced to stable secondary amines. This pathway is crucial for introducing a variety of substituents. smolecule.com
Condensation with Hydrazines: Reaction with hydrazine (B178648) derivatives yields hydrazones. This has been a successful strategy in developing new anti-infective agents. nih.gov
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization and exploration of SAR.
In SAR studies of CB1 receptor modulators, even small changes at the C3 position of the indole ring had significant effects on inhibitory activity, with smaller groups like hydrogen or methyl being preferred over larger groups like ethyl. nih.gov For derivatives of 1H-indole-3-carboxaldehyde, conversion of the aldehyde into a thioamide has been observed, leading to the formation of compounds like N,N-dimethyl-1H-indole-3-carbothioamide, which represents another class of derivatives for biological evaluation. nih.gov These transformations underscore the importance of the C3 position as a key site for modulating biological activity.
Anti-infective Activities of 6,7-Difluoro-1H-indole-3-carbaldehyde Derivatives
The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new anti-infective agents. nih.govrsc.org Indole derivatives, particularly those containing fluorine, have shown significant promise in this area, exhibiting antibacterial, antifungal, and antiviral properties. researchgate.net
Fluorinated indole derivatives have demonstrated notable efficacy against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The introduction of fluorine can enhance the antibacterial profile of the indole scaffold.
In one study, a series of new fluorine-containing indole-2,3-diones were synthesized and screened against Gram-positive (Staphylococcus albus) and Gram-negative (Escherichia coli) bacteria. nih.gov Another investigation focused on fluorinated benzothiophene-indole hybrids, identifying compounds with significant activity against both MRSA and methicillin-susceptible S. aureus (MSSA) strains. mdpi.com The study found that the substitution pattern on the indole ring was crucial for activity and identified the bacterial pyruvate (B1213749) kinase as a potential molecular target for these compounds. mdpi.com Furthermore, indole-triazole derivatives have shown promising antibacterial effects against S. aureus, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. nih.gov
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2h | S. aureus | 6.25 | nih.gov |
| Indole-Triazole | Compound 3d | S. aureus | 6.25 | nih.gov |
| Benzothiophene-Indole | Compound 3a | MRSA & MSSA | (Activity comparable to other active compounds) | mdpi.com |
| Benzothiophene-Indole | Compound 6a | MRSA & MSSA | (Favorable activity reported) | mdpi.com |
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing concern. Indole derivatives have been explored as a source of novel antifungal agents. nih.govresearchgate.net Studies have shown that indole derivatives substituted with azole moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879), possess significant antifungal properties. nih.govnih.gov
For example, a series of indole derivatives were tested against Candida albicans and Candida krusei. While activity against C. albicans was moderate, several compounds showed excellent activity against C. krusei, with MIC values as low as 3.125 µg/mL. nih.gov In another study, a novel indole derivative containing a 1,3,4-thiadiazole moiety (compound Z2) exhibited potent activity against the plant pathogenic fungus Botrytis cinerea, with an EC50 value of 2.7 µg/mL, which was superior to commercial fungicides. nih.gov The mechanism of action for this compound was found to involve the disruption of the fungal cell wall and membrane integrity, potentially by inhibiting the enzyme succinate (B1194679) dehydrogenase. nih.gov
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole | Compound 3d | C. krusei | 3.125 | nih.gov |
| Indole-Thiadiazole | Compound 2b | C. krusei | 3.125 | nih.gov |
| Indole-Thiadiazole | Compound 2c | C. krusei | 3.125 | nih.gov |
| Indole-Thiadiazole | Compound 2d | C. krusei | 3.125 | nih.gov |
The indole nucleus is a key structural motif in a number of antiviral drugs, and fluorinated indoles have been extensively investigated as potent inhibitors of viral replication, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.govfrontiersin.org
Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells, with EC50 values in the low nanomolar range. nih.gov SAR studies on indole-based HIV-1 fusion inhibitors targeting the gp41 glycoprotein (B1211001) have led to the development of compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org One of the most active inhibitors, a 6-6' linked bis-indole, showed an EC50 of 0.2 µM against live virus replication and was also effective against strains resistant to the fusion inhibitor T20. nih.gov The antiviral potency is highly dependent on the substitution pattern, with 4-fluoroindole (B1304775) derivatives bearing carboxamide groups at the C7 position showing exceptional activity, some with EC50 values in the picomolar range. nih.gov
| Compound Class | Derivative Example | Target Virus | Potency (EC₅₀) | Reference |
| Fluorinated Indole-Carboxamide | Compound 19a-e | HIV-1 WT | 2.0–4.6 nM | nih.gov |
| Fluorinated Indole-Carboxamide | Compound 19f-i | HIV-1 WT | 2.5–5.8 nM | nih.gov |
| 7-Carboxamide-4-Fluoroindole | Compound 23n | HIV-1 WT | 0.0058 nM | nih.gov |
| Bis-Indole Fusion Inhibitor | Compound 6j | HIV-1 | 0.2 µM | nih.gov |
Anti-parasitic Activities (e.g., Antiplasmodial, Anti-Toxoplasma gondii)
The indole nucleus is a common feature in compounds investigated for anti-parasitic properties. However, specific research on the antiplasmodial or anti-Toxoplasma gondii activities of derivatives of this compound is not extensively documented in the available literature.
General studies on other indole-3-aldehyde derivatives have shown promise against Toxoplasma gondii. For instance, a series of indole aldehyde derivatives were synthesized and evaluated for their ability to protect the intestinal barrier during acute T. gondii infection. nih.govmdpi.com Compounds such as Indole-3-carboxaldehyde and 2-Chloro-1H-indole-3-carboxaldehyde demonstrated notable activity. nih.govmdpi.com The proposed mechanism for some indole derivatives involves the inhibition of essential parasite enzymes like NTPase-II and TgCDPK1, which are crucial for parasite replication and invasion. nih.govmdpi.com Molecular docking studies have suggested that the aldehyde group on the indole scaffold can form key hydrogen bonds with these enzymes. nih.govmdpi.com
Furthermore, other indole derivatives, such as 2-(naphthalene-2-ylthio)-1H-indole, have shown toxoplasmocidal activity, suggesting that the indole core can be effectively modified to target the parasite. nih.gov Despite these findings with related compounds, there is a clear lack of published data focusing specifically on the 6,7-difluoro substitution pattern for anti-parasitic applications. Future research could explore whether the electron-withdrawing nature of the fluorine atoms at the 6 and 7 positions could enhance activity against Plasmodium species or T. gondii.
Antineoplastic Activities of this compound Derivatives
The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives approved for clinical use. nih.gov Fluorination is a common strategy to enhance the anticancer potential of these molecules. mdpi.com While the broader class of fluorinated indoles has been a subject of interest in oncology research, specific studies focusing on derivatives of this compound are limited in publicly accessible scientific literature.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
There is a notable absence of specific cytotoxic data (such as IC₅₀ values) for this compound derivatives against common cancer cell lines like HeLa, MCF-7, or A549 in the reviewed literature.
However, studies on other indole derivatives provide a strong rationale for investigating this specific scaffold. For example, various indole derivatives have demonstrated significant antiproliferative activity. elsevierpure.com IsoCombretastatin A-4 analogues with an indole B-ring have shown sub-nanomolar cytotoxicity against a panel of nine human cancer cell lines. elsevierpure.com Similarly, new indole-based tyrphostin derivatives have inhibited tumor cell proliferation at sub-micromolar concentrations, with some compounds showing greater potency than the multi-kinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov The introduction of an indole moiety to other molecules, like betulin, has been shown to increase anticancer potential against breast cancer cells (MCF-7). mdpi.com These examples underscore the potential of the indole core in designing potent anticancer agents. The influence of the 6,7-difluoro substitution on cytotoxicity remains an open area for investigation.
Molecular Mechanisms of Anticancer Action (e.g., enzyme inhibition, apoptotic pathways)
The molecular mechanisms through which indole derivatives exert their anticancer effects are diverse and well-studied for the general class of compounds. nih.gov These mechanisms often involve:
Induction of Apoptosis: Many indole derivatives trigger programmed cell death. For instance, some indole-based compounds induce apoptosis by activating caspases 3/7. nih.govnih.gov
Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that are critical for cancer cell growth and survival. nih.gov Indole derivatives have been developed as inhibitors of receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis. nih.gov
Tubulin Polymerization Inhibition: Certain indole analogues can inhibit the polymerization of tubulin, disrupting microtubule formation and arresting the cell cycle, similar to the action of combretastatins. elsevierpure.com
While these mechanisms are established for the broader indole class, specific studies detailing the molecular pathways affected by this compound derivatives are not available. The electron-withdrawing properties of the two fluorine atoms could potentially influence binding to target enzymes or interactions with other cellular components, but this requires experimental validation.
Enzyme Inhibition Studies by this compound Derivatives
The indole-3-carbaldehyde structure is a versatile template for designing enzyme inhibitors. The reactivity of the aldehyde group allows for the synthesis of various derivatives, such as hydrazones and Schiff bases, which can interact with enzyme active sites. researchgate.net
Urease Inhibition Investigations and Binding Interactions
Urease is a crucial enzyme for certain pathogenic bacteria, like Helicobacter pylori, and its inhibition is a therapeutic strategy. nih.gov While no studies have specifically reported on the urease inhibitory activity of this compound derivatives, research on related indole-3-carbaldehyde oximes has shown potent urease inhibition. This suggests that derivatives of the 6,7-difluoro analogue could also be effective. The general structure of these inhibitors allows for interactions with the nickel ions in the urease active site, leading to inhibition.
Mycobacterium tuberculosis Chorismate Mutase (MtbCM) Inhibition
Mycobacterium tuberculosis chorismate mutase (MtbCM) is an essential enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. nih.govuniprot.org This pathway is absent in humans, making MtbCM an attractive target for the development of new anti-tuberculosis drugs. nih.gov
Direct studies on the inhibition of MtbCM by this compound derivatives are not found in the reviewed literature. However, a related compound, 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline, has been identified as a potential chorismate mutase inhibitor. semanticscholar.org This finding is significant as it demonstrates that difluoro-indole structures can be adapted to target the MtbCM active site. The development of novel inhibitors against MtbCM is considered a promising approach to combat tuberculosis. nih.gov Further research is warranted to explore if derivatives of this compound can be effective MtbCM inhibitors.
Other Relevant Enzyme Targets (e.g., 5-Lipoxygenase)
While specific studies on the 5-Lipoxygenase (5-LOX) inhibitory activity of this compound derivatives are not extensively documented in publicly available literature, the broader class of indole-3-carbaldehyde derivatives has shown promise in targeting various enzymes implicated in inflammatory pathways. For instance, certain indole derivatives are known to exhibit anti-inflammatory properties, which may be partly attributable to the inhibition of enzymes like 5-LOX. Further investigation is required to specifically elucidate the 5-LOX inhibitory potential of 6,7-difluoro-substituted indole-3-carbaldehydes and to determine their structure-activity relationships.
Modulation of Biological Pathways by this compound Derivatives
Intestinal Barrier Protective Effects and Related Mechanisms
Indole derivatives, in general, have been recognized for their role in maintaining intestinal homeostasis. wikipedia.org A study on various indole aldehyde derivatives demonstrated their protective effects on the intestinal barrier in the context of acute Toxoplasma gondii infection. nih.gov The study revealed that certain indole derivatives could enhance gastrointestinal motility and modulate key biomarkers of intestinal health. nih.gov Specifically, they were found to increase the levels of glutathione (B108866) (GSH) while reducing malondialdehyde (MDA) and nitric oxide (NO) in the small intestine. nih.gov Furthermore, these derivatives lowered serum levels of diamine oxidase (DAO) and NO. nih.gov
Molecular docking studies have suggested that the aldehyde group on the indole scaffold can form hydrogen bonds with enzymes like NTPase-II and TgCDPK1, which are crucial for the parasite. nih.gov While this study did not specifically use this compound, it provides a strong rationale for investigating its potential in protecting the intestinal barrier. The electron-withdrawing nature of the fluorine atoms could influence the electronic properties of the indole ring and the reactivity of the aldehyde group, potentially leading to enhanced biological activity. smolecule.com
Table 1: Effects of Indole Aldehyde Derivatives on Intestinal Barrier Markers
| Derivative | Effect on Gastrointestinal Motility | Change in Small Intestine GSH | Change in Small Intestine MDA & NO | Change in Serum DAO & NO |
| A1 (1-Formyl-1H-indole-3-acetonitrile) nih.gov | Enhanced | Increased | Reduced | Reduced |
| A3 (Indole-3-carboxaldehyde) nih.gov | Enhanced | Increased | Reduced | Reduced |
| A5 (2-Chloro-1H-indole-3-carboxaldehyde) nih.gov | Enhanced | Increased | Reduced | Reduced |
| A8 (1-Methyl-indole-3-carboxaldehyde) nih.gov | Enhanced | Increased | Reduced | Reduced |
| A9 (1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde) nih.gov | Enhanced | Increased | Reduced | Reduced |
Monoamine Oxidase Inhibition
Derivatives of indole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters and are targets for the treatment of depression and Parkinson's disease. nih.gov For example, a series of indole-5,6-dicarbonitrile derivatives have shown potent, reversible, and competitive inhibition of both MAO-A and MAO-B. nih.gov
One of the most potent compounds identified in that study was 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, with IC₅₀ values of 0.014 μM for MAO-A and 0.017 μM for MAO-B. nih.gov Structure-activity relationship (SAR) studies indicated that modifications to the indole nitrogen and the substituent at the 2-position significantly impacted the inhibitory activity and selectivity. nih.gov Although this research did not focus on this compound, the findings suggest that the indole scaffold is a promising starting point for the design of novel MAO inhibitors. The introduction of fluorine atoms at the 6 and 7 positions could modulate the electronic and lipophilic properties of the molecule, potentially leading to potent and selective MAO inhibitors.
Table 2: Monoamine Oxidase Inhibitory Activity of Selected Indole Derivatives
| Compound | Target | IC₅₀ (µM) | Inhibition Type |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile nih.gov | MAO-A | 0.014 | Reversible, Competitive |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile nih.gov | MAO-B | 0.017 | Reversible, Competitive |
Inhibition of DNA Replication and Transcription
The indole nucleus is a common feature in a variety of natural products and synthetic compounds that exhibit anticancer activity by interfering with DNA replication and transcription. researchgate.net For instance, some indole derivatives have been shown to act as DNA cleavage agents. derpharmachemica.com The planar nature of the indole ring allows it to intercalate between the base pairs of DNA, while various substituents can interact with the grooves of the DNA helix or with enzymes involved in DNA processing, such as topoisomerases and polymerases.
Natural Occurrence and Biosynthetic Pathways of Indole Aldehyde Derivatives
Presence of Indole-3-carbaldehyde in Natural Systems
While 6,7-difluoro-1H-indole-3-carbaldehyde is a synthetic compound, the parent molecule, indole-3-carbaldehyde, is found in various natural systems. It has been identified as a plant metabolite in species such as tomato seedlings, pea seedlings, barley, and cabbage. acs.org It is also produced by certain bacteria and has been found in marine organisms. nih.gov In humans, indole-3-carbaldehyde is a metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria, particularly of the Lactobacillus genus. researchgate.net
Enzymatic Pathways and Metabolites Related to Indole (B1671886) Aldehydes (e.g., Arabidopsis)
In the model plant Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) are synthesized from the amino acid tryptophan. nih.gov The biosynthetic pathway involves the conversion of tryptophan to indole-3-acetaldoxime and then to indole-3-acetonitrile (B3204565). nih.gov The cytochrome P450 enzyme CYP71B6 can then convert indole-3-acetonitrile into indole-3-carbaldehyde. nih.gov Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) can oxidize indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov These indole derivatives play important roles in plant defense against pathogens. nih.gov
Potential Biosynthetic Implications for Fluorinated Indole Derivatives
The natural biosynthesis of fluorinated organic compounds is rare but not unknown. bohrium.com The discovery of fluorinase enzymes, which can catalyze the formation of a carbon-fluorine bond, has opened up possibilities for the biotechnological production of fluorinated molecules. bohrium.com
It is conceivable that biosynthetic pathways could be engineered to produce fluorinated indole derivatives. For example, tryptophan synthase has been shown to be capable of incorporating 5-fluoro-indole to produce fluorinated tryptophan. researchgate.net This fluorinated tryptophan could then potentially be a substrate for the downstream enzymes in the indole aldehyde biosynthetic pathway. Further research into the substrate specificity of the enzymes involved, such as CYP71B6, would be necessary to determine the feasibility of producing compounds like this compound through biosynthetic routes.
Conclusion and Future Perspectives in 6,7 Difluoro 1h Indole 3 Carbaldehyde Research
Summary of Current Research Landscape Pertaining to 6,7-Difluoro-1H-indole-3-carbaldehyde
Current research primarily positions this compound as a versatile chemical intermediate rather than an end-product with defined biological applications. Its significance lies in its unique molecular architecture, which combines the indole (B1671886) core, a reactive aldehyde group at the 3-position, and a distinctive difluorination pattern at the 6 and 7 positions of the benzene (B151609) ring. smolecule.com This specific substitution is of growing interest, as it is theorized to merge the metabolic stability often conferred by 6-fluorination with unique bioactivity profiles associated with 7-fluorination. smolecule.com
The compound, identified by its CAS number 467457-02-9, is a solid at room temperature with a molecular formula of C₉H₅F₂NO and a molecular weight of 181.14 g/mol . smolecule.com The research landscape is dominated by its use as a precursor in organic synthesis. The electron-rich nature of the indole ring, coupled with the reactivity of the aldehyde functional group, makes it a valuable starting material for constructing more complex heterocyclic systems. smolecule.comresearchgate.net While extensive biological activity studies on the compound itself are not widely published, the broader class of indole-3-carbaldehyde derivatives is known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties, providing a strong rationale for its use in medicinal chemistry programs. smolecule.comresearchgate.netekb.eg
| Property | Value |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| CAS Number | 467457-02-9 |
| Physical Form | Solid |
Emerging Trends in Synthesis and Application of this Difluorinated Indole Scaffold
The synthesis and application of this compound are evolving, driven by the demand for novel fluorinated heterocycles in various scientific fields.
Synthesis: Key synthetic methods for preparing indole-3-carbaldehydes involve the formylation of an indole ring. The Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and dimethylformamide (DMF), is a common and effective method for introducing a formyl (aldehyde) group at the C3 position of indoles. smolecule.comgoogle.com This method is applicable to a variety of substituted anilines to produce the corresponding indole aldehydes. google.com Another emerging trend is the development of one-pot synthesis protocols, which aim to combine multiple reaction steps into a single, more efficient process, reducing waste and improving yield. smolecule.com The general synthesis of fluorinated indoles can also be achieved through the fluorination of indole derivatives using specific fluorinating agents. smolecule.com
Applications: The primary application of this compound is as a foundational scaffold for creating a diverse range of chemical entities.
Pharmaceuticals: It serves as a key building block for synthesizing potentially bioactive compounds. The indole nucleus is a core component of many therapeutic agents, and the introduction of the 6,7-difluoro pattern is a strategy to develop new drug candidates with potentially enhanced efficacy or improved pharmacokinetic profiles. smolecule.comekb.eg
Materials Science: There is potential for its use in the development of advanced organic materials. Specifically, indole derivatives have been explored for applications in organic light-emitting diodes (OLEDs), and the unique electronic properties conferred by the difluoro substitution could be beneficial in this area. smolecule.com
Prospects for Novel Derivatization and Bioactive Compound Discovery
The true potential of this compound lies in its capacity for extensive derivatization, opening avenues for the discovery of novel bioactive compounds. The molecule possesses multiple reactive sites that can be targeted for chemical modification. smolecule.comresearchgate.net
| Reaction Type | Reactive Site | Potential Products |
| Nucleophilic Addition | Aldehyde Group | Alcohols, Cyanohydrins |
| Condensation Reactions | Aldehyde Group | Imines (Schiff bases), Oximes |
| Electrophilic Aromatic Substitution | Indole Ring (positions 4 & 5) | Halogenated or Nitrated Derivatives |
| N-Alkylation/N-Acylation | Indole Nitrogen | N-substituted indole derivatives |
The aldehyde group readily undergoes condensation reactions with various amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield oximes. smolecule.commdpi.com These reactions are fundamental in building molecular complexity. For instance, Schiff bases derived from indole-3-carbaldehyde have been screened for antimicrobial activity. researchgate.net Furthermore, the indole nitrogen can be alkylated or acylated to introduce different substituents, which has been shown to significantly influence biological activity in related compounds. mdpi.comderpharmachemica.com
The difluoro substitution pattern is particularly promising. It can alter the electronic distribution within the indole ring, potentially enhancing interactions with biological targets like enzymes or receptors. researchgate.net This strategic fluorination can lead to compounds with improved metabolic stability and bioavailability. The exploration of derivatives of this compound is a fertile ground for discovering new leads in areas such as oncology, infectious diseases, and neuropharmacology, where indole-based compounds have historically shown significant promise. smolecule.comekb.eg
Interdisciplinary Research Opportunities Involving this compound
The unique characteristics of this compound create a nexus for interdisciplinary collaboration. Its dual potential in both life sciences and material sciences invites synergistic research efforts.
Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create libraries of novel derivatives, which can then be evaluated by chemical biologists and pharmacologists to probe biological systems and identify new therapeutic agents. smolecule.com The compound serves as a scaffold to explore structure-activity relationships, where small molecular changes can lead to significant differences in biological effect. researchgate.netderpharmachemica.com
Materials Science and Organic Electronics: The collaboration between organic chemists and materials scientists could lead to the development of novel functional materials. The synthesis of polymers or small molecules derived from this compound could result in new materials for OLEDs, sensors, or other electronic devices, leveraging the electronic properties of the fluorinated indole system. smolecule.com
Computational Chemistry and Experimental Synthesis: Theoretical and computational chemists can model the properties of designed derivatives, predicting their biological activity or material characteristics before they are synthesized. This in silico approach can guide experimental efforts, making the discovery process more efficient and targeted. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing 6,7-difluoro-1H-indole-3-carbaldehyde?
The synthesis typically employs the Vilsmeier-Haack reaction , a widely used method for introducing formyl groups to aromatic systems. For example:
- Step 1 : Start with 6,7-difluoroindole.
- Step 2 : React with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (0–5°C, 4–6 hours) to form the formylated product .
- Step 3 : Purify via recrystallization or column chromatography (e.g., using ethyl acetate/hexane) to achieve ≥95% purity .
Q. Key considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
- Ensure anhydrous conditions to avoid side reactions.
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for the aldehyde proton signal at δ 10.1–10.3 ppm and indole NH at δ 11.5–12.0 ppm (DMSO-d₆) .
- ¹³C NMR : Aldehyde carbon appears at ~190 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 181.14 (C₉H₅F₂NO⁺) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying fluorine substitution patterns .
Q. Purity assessment :
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry?
This compound serves as a key intermediate in synthesizing bioactive molecules. For example:
- Example : It is used to prepare carboxamide derivatives (e.g., (4aS)-1-[(5,6-difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide), a candidate for kinase inhibition studies .
- Method : React with amines (e.g., piperidine derivatives) under reductive amination conditions (NaBH₃CN, MeOH, 24 hours) .
Q. Design considerations :
- Fluorine atoms enhance metabolic stability and bioavailability via hydrophobic interactions and reduced oxidative degradation.
Q. How do fluorine substituents at the 6- and 7-positions influence reactivity and electronic properties?
Electronic effects :
- Fluorine’s strong electron-withdrawing nature reduces electron density on the indole ring, directing electrophilic substitution to the 4- or 5-positions.
- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., indole-3-carbaldehyde) in Friedel-Crafts alkylation .
Q. Steric and solubility effects :
Q. How can researchers resolve contradictions in spectral or crystallographic data for fluorinated indoles?
Case study : Discrepancies in ¹H NMR shifts due to solvent polarity or tautomerism.
Q. Crystallographic challenges :
Q. What strategies optimize the stability of this compound during storage?
Q. How does halogen substitution (e.g., Cl, Br) at the 6- or 7-position alter biological activity compared to fluorine?
Comparative studies :
- Example : 6,7-Dichloro-1H-indole-3-carbaldehyde (CAS 1227564-00-2) shows reduced solubility (logP ~2.8) but higher cytotoxicity in cancer cell lines (IC₅₀ = 1.2 μM vs. 3.5 μM for difluoro analog) .
- Synthetic approach : Replace fluorine via nucleophilic aromatic substitution (e.g., Cl⁻/CuI, DMF, 100°C) .
Q. Methodological Notes
- Data reproducibility : Validate synthetic protocols across ≥3 independent trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
